![molecular formula C₄₄H₆₆N₁₄O₁₀S B549583 Urechistachykinin II CAS No. 149097-04-1](/img/structure/B549583.png)
Urechistachykinin II
Overview
Description
Urechistachykinin II (Uru-TK II) is an invertebrate tachykinin-related peptide (TRP) isolated from echiuroid worms . It shows antimicrobial activities without a hemolytic effect .
Molecular Structure Analysis
The molecular weight of this compound is 983.15 and its formula is C44H66N14O10S . The sequence of this compound is Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 .Scientific Research Applications
Neuropeptide Characterization and Contractile Action
Urechistachykinin II is identified as a novel neuropeptide, originally isolated from the echiuroid worm, Urechis unicinctus. Research has shown that this compound, along with its counterpart Urechistachykinin I, exhibits contractile action on the inner circular body-wall muscle of the animal, indicating their potential role in muscle contraction and movement in invertebrates (Ikeda et al., 1993).
Gene Expression and Pharmacological Activity
Further studies have expanded on the understanding of this compound, revealing that its gene expression is localized in nerve tissue. Mass spectrometric analysis confirmed the presence of this compound as matured forms in nerve tissue, and they exhibit contractile activity on the cockroach hindgut similar to Urechistachykinin I. These peptides also show potential to bind to mammalian tachykinin receptors, suggesting a broader relevance beyond their original species (Kawada et al., 2000).
Antimicrobial Effects and Mechanisms
This compound, along with Urechistachykinin I, has been studied for its antimicrobial effects. These peptides showed antimicrobial activities without a hemolytic effect, suggesting potential therapeutic applications. The mechanism of action seems to involve disrupting the cell membranes of pathogens like Candida albicans, as indicated by flow cytometry and microscopy studies (Sung et al., 2008).
Role in Tachykinin Receptor Function
This compound is also relevant in the study of tachykinin receptors. The urechistachykinin receptor (UTKR) from Urechis unitinctus has been identified, with studies demonstrating that UTKR activates calcium-dependent signal transduction upon binding to its endogenous ligands, including Urechistachykinins. This suggests a shared evolutionary pathway for mammalian tachykinin receptors and invertebrate tachykinin-related peptide receptors, providing insights into the evolution of these systems (Kawada et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)/t25-,26-,27-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKXKCPAKKYFR-XHMOLBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164169 | |
Record name | Urechistachykinin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
983.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149097-04-1 | |
Record name | Urechistachykinin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urechistachykinin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.